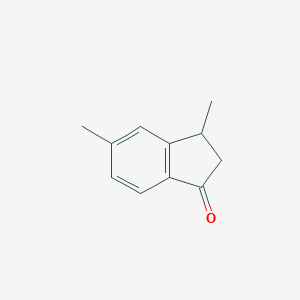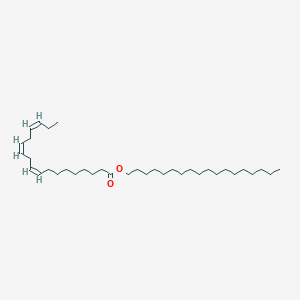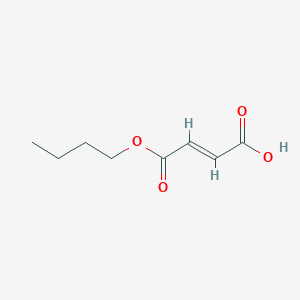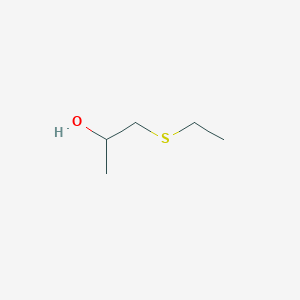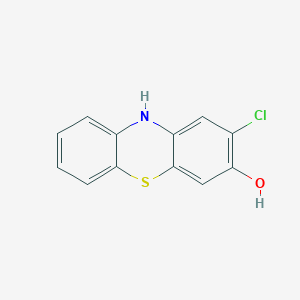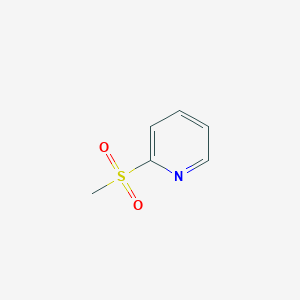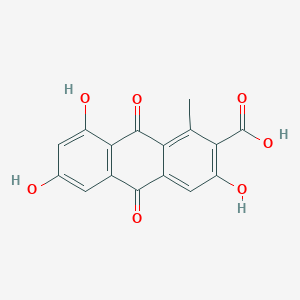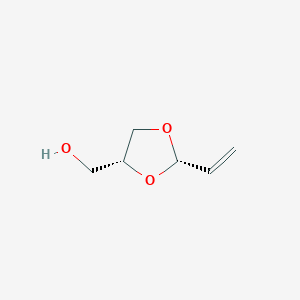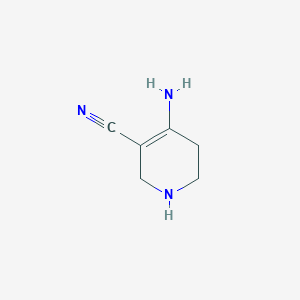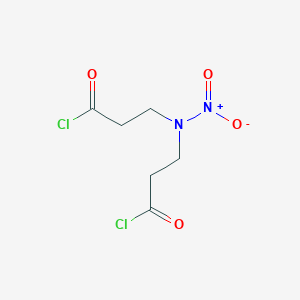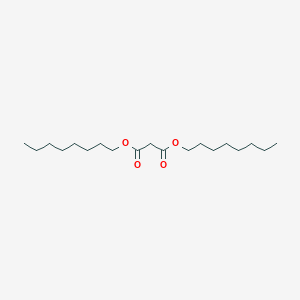
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMTS is a phosphorothioate compound that has been extensively studied for its use as a pesticide, but recent research has shown that it may have other applications as well.
Mecanismo De Acción
The mechanism of action of DMTS is complex and not fully understood. However, it is known that DMTS inhibits acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to an increase in acetylcholine levels, which can cause a variety of physiological effects. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Efectos Bioquímicos Y Fisiológicos
DMTS has a variety of biochemical and physiological effects. As mentioned previously, DMTS inhibits acetylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine can cause a variety of physiological effects, including muscle contractions, increased heart rate, and increased respiratory rate. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, DMTS has been extensively studied for its use as a pesticide, which means that there is a significant amount of existing research on the compound. However, there are also limitations to using DMTS in lab experiments. For example, the mechanism of action of DMTS is not fully understood, which can make it difficult to interpret results. Additionally, DMTS is a toxic compound that requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for research on DMTS. One area of interest is the potential use of DMTS in cancer treatment. Further research is needed to fully understand the mechanisms behind DMTS's ability to inhibit the growth of cancer cells and to determine whether it could be an effective treatment for cancer. Another area of interest is the potential use of DMTS in the treatment of Alzheimer's disease. Research has shown that DMTS can protect neurons from damage, and further research is needed to determine whether it could be an effective treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms behind DMTS's effects on acetylcholinesterase and to determine whether it could be used for other applications beyond its use as a pesticide.
Métodos De Síntesis
DMTS can be synthesized through a variety of methods, including the reaction of dimethylamine with phosphorus pentasulfide and chloromethyl methyl ether. Another method involves the reaction of dimethylamine with phosphorus oxychloride and sulfur. The synthesis of DMTS is a complex process that requires careful attention to detail and safety precautions.
Aplicaciones Científicas De Investigación
DMTS has been extensively studied for its use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for nerve function. However, recent research has shown that DMTS may have other applications as well. For example, DMTS has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, DMTS has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from damage.
Propiedades
Número CAS |
15905-28-9 |
|---|---|
Nombre del producto |
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione |
Fórmula molecular |
C7H16NO2PS |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
N,N,5,5-tetramethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO2PS/c1-7(2)5-9-11(12,8(3)4)10-6-7/h5-6H2,1-4H3 |
Clave InChI |
PZCYRAMPHBIQLB-UHFFFAOYSA-N |
SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
SMILES canónico |
CC1(COP(=S)(OC1)N(C)C)C |
Sinónimos |
2-(Dimethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



